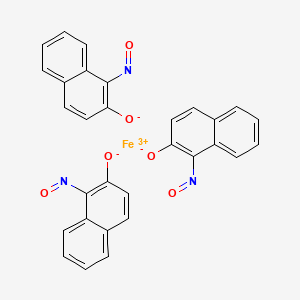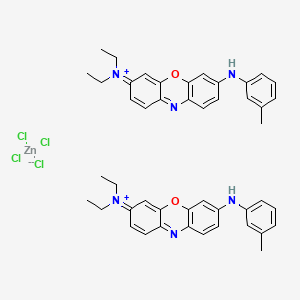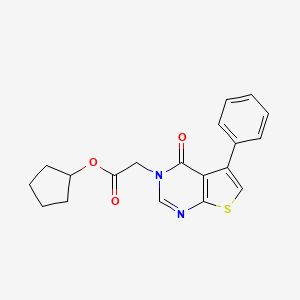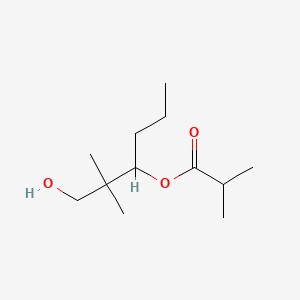
Iron, tris(1-nitroso-2-naphthalenolato-O,O')-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron, tris(1-nitroso-2-naphthalenolato-O,O’)- is a complex compound that has garnered interest due to its unique chemical properties and applications. This compound is known for its vivid green color and is commonly referred to as “pigment green 8” in industrial applications . It is a coordination complex where iron is bonded to three 1-nitroso-2-naphthalenolato ligands.
Preparation Methods
The synthesis of iron, tris(1-nitroso-2-naphthalenolato-O,O’)- can be achieved through various synthetic routes. One common method involves the reaction of iron salts with 1-nitroso-2-naphthol under controlled conditions. The reaction typically requires an oxidizing agent to facilitate the formation of the nitroso group. Industrial production methods often involve the use of large-scale reactors and precise control of reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
Iron, tris(1-nitroso-2-naphthalenolato-O,O’)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form iron(III) complexes.
Reduction: Reduction reactions can convert iron(III) back to iron(II).
Substitution: Ligand substitution reactions can occur, where the nitroso ligands are replaced by other ligands. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. .
Scientific Research Applications
Iron, tris(1-nitroso-2-naphthalenolato-O,O’)- has a wide range of scientific research applications:
Chemistry: It is used as a pigment in various materials, including concrete, textiles, paint, and rubber.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an antibiotic.
Mechanism of Action
The mechanism of action of iron, tris(1-nitroso-2-naphthalenolato-O,O’)- involves its ability to interact with various molecular targets. The nitroso groups can participate in redox reactions, altering the oxidation state of the iron center. This redox activity is crucial for its antibacterial properties, as it can disrupt bacterial cell processes. The compound’s vivid color is due to its electronic structure, which allows it to absorb and reflect specific wavelengths of light .
Comparison with Similar Compounds
Iron, tris(1-nitroso-2-naphthalenolato-O,O’)- can be compared with other metal-nitrosophenolato complexes, such as copper(II) nitrosophenolato complexes. While both types of complexes share similar ligand structures, the iron complex is unique due to its specific applications as a pigment and its potential antibacterial properties. Similar compounds include:
- Copper(II) nitrosophenolato complexes
- Cobalt(II) nitrosophenolato complexes
- Nickel(II) nitrosophenolato complexes Each of these compounds has distinct properties and applications, but iron, tris(1-nitroso-2-naphthalenolato-O,O’)- stands out for its vivid color and industrial significance .
Properties
CAS No. |
16061-01-1 |
|---|---|
Molecular Formula |
C30H18FeN3O6 |
Molecular Weight |
572.3 g/mol |
IUPAC Name |
iron(3+);1-nitrosonaphthalen-2-olate |
InChI |
InChI=1S/3C10H7NO2.Fe/c3*12-9-6-5-7-3-1-2-4-8(7)10(9)11-13;/h3*1-6,12H;/q;;;+3/p-3 |
InChI Key |
XQLSNOLPEMQEKW-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=O)[O-].C1=CC=C2C(=C1)C=CC(=C2N=O)[O-].C1=CC=C2C(=C1)C=CC(=C2N=O)[O-].[Fe+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















